ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a carboxylate group, and various functional groups such as hydroxyl, methoxy, and amido groups
Preparation Methods
The synthesis of ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the carboxylate group. The hydroxyl and methoxy groups are then added through specific reactions, and finally, the amido group is introduced. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of a ketone or aldehyde.
Reduction: The compound can be reduced at the carbonyl group to form alcohols.
Scientific Research Applications
ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
4-Hydroxy-3-methoxy-benzaldehyde: Shares the methoxy and hydroxyl groups but lacks the thiophene ring and amido group.
Properties
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylbenzoyl)iminothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6S/c1-4-30-23(28)19-20(26)18(12-14-7-10-16(25)17(11-14)29-3)31-22(19)24-21(27)15-8-5-13(2)6-9-15/h5-12,25-26H,4H2,1-3H3/b18-12-,24-22? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMIHNJUUOSRQV-IWNQXXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)O)OC)SC1=NC(=O)C3=CC=C(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=NC(=O)C3=CC=C(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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